molecular formula C8H12O5 B15281598 (E)-3-Ethoxy-2-(ethoxycarbonyl)acrylic acid

(E)-3-Ethoxy-2-(ethoxycarbonyl)acrylic acid

Cat. No.: B15281598
M. Wt: 188.18 g/mol
InChI Key: MHYNVHMGKMPURK-AATRIKPKSA-N
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Description

(E)-3-Ethoxy-2-(ethoxycarbonyl)acrylic acid is an organic compound with the molecular formula C8H12O5 It is a derivative of acrylic acid, characterized by the presence of ethoxy and ethoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Ethoxy-2-(ethoxycarbonyl)acrylic acid typically involves the esterification of acrylic acid derivatives. One common method is the reaction of ethyl acrylate with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: (E)-3-Ethoxy-2-(ethoxycarbonyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy and ethoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

(E)-3-Ethoxy-2-(ethoxycarbonyl)acrylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of polymers and materials with specific properties, such as improved solubility or stability.

Mechanism of Action

The mechanism of action of (E)-3-Ethoxy-2-(ethoxycarbonyl)acrylic acid involves its interaction with molecular targets through its functional groups. The ethoxy and ethoxycarbonyl groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

    Acrylic acid: A simpler derivative with a carboxylic acid group.

    Ethyl acrylate: An ester of acrylic acid with an ethyl group.

    Methacrylic acid: Similar to acrylic acid but with a methyl group on the alpha carbon.

Uniqueness: (E)-3-Ethoxy-2-(ethoxycarbonyl)acrylic acid is unique due to the presence of both ethoxy and ethoxycarbonyl groups, which confer distinct chemical properties. These groups enhance the compound’s reactivity and solubility, making it a valuable intermediate in organic synthesis and industrial applications.

Properties

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

IUPAC Name

(E)-3-ethoxy-2-ethoxycarbonylprop-2-enoic acid

InChI

InChI=1S/C8H12O5/c1-3-12-5-6(7(9)10)8(11)13-4-2/h5H,3-4H2,1-2H3,(H,9,10)/b6-5+

InChI Key

MHYNVHMGKMPURK-AATRIKPKSA-N

Isomeric SMILES

CCO/C=C(\C(=O)O)/C(=O)OCC

Canonical SMILES

CCOC=C(C(=O)O)C(=O)OCC

Origin of Product

United States

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